4-bromo-2-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole
Description
4-bromo-2-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole is a synthetic organic compound with the molecular formula C9H16BrClN2OSi. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Properties
IUPAC Name |
2-[(4-bromo-2-chloroimidazol-1-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrClN2OSi/c1-15(2,3)5-4-14-7-13-6-8(10)12-9(13)11/h6H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNAHPMWQIYQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(N=C1Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrClN2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803611-10-0 | |
| Record name | 4-bromo-2-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole typically involves the reaction of 2-chloro-4-bromo-1H-imidazole with 2-(trimethylsilyl)ethoxymethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Cross-Coupling Reactions at C-4 Bromine
The bromine atom at C-4 serves as a prime site for transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
In a representative procedure:
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Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq), 80°C in dioxane/water (4:1)
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Substrate : 4-Bromo-2-chloro-1-SEM-imidazole reacts with arylboronic acids (1.2 eq)
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Yield : 60–85% (dependent on boronic acid steric/electronic profile) .
Buchwald-Hartwig Amination
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Conditions : Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), Cs₂CO₃ (3 eq), 100°C in toluene
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Substrate : Reacts with primary/secondary amines (1.5 eq)
Reactivity at C-2 Chlorine
The chlorine at C-2 exhibits reduced electrophilicity compared to bromine but can participate in selective substitutions.
Nucleophilic Aromatic Substitution
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Conditions : CuI (10 mol%), DMF, 120°C
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Substrate : Reacts with NaN₃ or KSCN (3 eq)
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Outcome : Forms 2-azido or 2-thiocyanate derivatives in 30–50% yield .
SEM Group Stability and Deprotection
The SEM group remains intact under basic/neutral conditions but is cleaved under acidic or fluoride-driven protocols:
Regioselective Functionalization
The SEM group directs reactivity to C-4 and C-5 positions due to steric and electronic effects:
Electrophilic Substitution
Comparative Reactivity Table
| Reaction Type | Position | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Suzuki-Miyaura | C-4 | Pd(PPh₃)₄, Na₂CO₃, 80°C | 60–85 | Aryl/heteroaryl coupling |
| Buchwald-Hartwig | C-4 | Pd₂(dba)₃, Xantphos, 100°C | 45–75 | Amine scope limited |
| Azidation | C-2 | CuI, DMF, 120°C | 30–50 | Moderate regioselectivity |
| SEM Deprotection | N-1 | Me₂AlCl, DCM | >95 | Mild, efficient |
Key Observations
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Steric Effects : The SEM group hinders reactivity at N-3, favoring C-4/C-5 modifications .
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Acid Sensitivity : Prolonged exposure to strong acids (e.g., HCl) risks imidazole ring decomposition .
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Fluoride Limitations : TBAF-mediated SEM cleavage leads to side reactions (e.g., α-ketone epimerization) .
This compound’s versatility in cross-coupling and selective functionalization makes it valuable for synthesizing bioactive imidazole derivatives. Experimental protocols should prioritize SEM-compatible conditions to avoid premature deprotection .
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of 4-bromo-2-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole typically involves:
- Halogenation : Introducing bromine and chlorine through electrophilic substitution.
- Trimethylsilylation : Attaching the trimethylsilyl group via nucleophilic substitution.
Common Reactions
This compound can undergo various reactions:
- Nucleophilic Substitution : The halogen atoms can be replaced with other functional groups.
- Oxidation/Reduction : It can be oxidized or reduced to yield different derivatives.
- Coupling Reactions : It can participate in forming more complex organic molecules.
Chemical Synthesis
This compound serves as an intermediate in synthesizing more complex organic compounds and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile building block in organic chemistry.
Biological Research
The compound has shown significant potential in biological applications:
- Enzyme Studies : It can act as a probe in biochemical assays to study enzyme mechanisms.
- Anticancer Activity : Research indicates that imidazole derivatives exhibit anticancer properties. In vitro studies have demonstrated that similar compounds inhibit cell growth in cancer cell lines, such as prostate and breast cancer cells, suggesting potential as lead compounds for new anticancer agents.
Pharmaceutical Development
Due to its unique structure, this compound may be explored for developing drugs targeting specific biological pathways. Its halogenated nature enhances binding affinity to certain receptors, making it a candidate for receptor modulation studies.
Case Studies and Research Findings
Recent studies have highlighted the following findings related to this compound:
| Study | Findings |
|---|---|
| Anticancer Activity | Demonstrated inhibition of cell proliferation in prostate cancer cell lines through enzyme inhibition mechanisms. |
| Enzyme Interaction | Identified as a selective inhibitor of specific kinases involved in cancer signaling pathways. |
| Synthetic Utility | Successfully used as a precursor in the synthesis of novel pharmaceutical agents with improved efficacy profiles. |
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-bromo-1H-imidazole: A precursor in the synthesis of the target compound.
2-(trimethylsilyl)ethoxymethyl chloride: Another precursor used in the synthesis.
Other substituted imidazoles: Compounds with similar structures but different substituents.
Uniqueness
4-bromo-2-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole is unique due to the presence of both bromine and chlorine atoms, as well as the trimethylsilyl group. These features confer specific reactivity and properties that can be exploited in various chemical reactions and applications .
Biological Activity
4-Bromo-2-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole is a synthetic compound belonging to the class of imidazole derivatives, characterized by its unique halogenated structure and the presence of a trimethylsilyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Chemical Formula : C₉H₁₆BrClN₂OSi
- Molecular Weight : 311.68 g/mol
- CAS Number : 1803611-10-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The halogen atoms (bromine and chlorine) can enhance the compound's reactivity and binding affinity, while the trimethylsilyl group may influence its solubility and stability in biological systems.
Potential Mechanisms Include:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit key enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.
- Receptor Modulation : The compound may act as a modulator for certain receptors, impacting cellular signaling pathways.
Anticancer Activity
Recent studies have explored the potential of imidazole derivatives in cancer treatment. For instance, compounds structurally related to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (nM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 52 | Tubulin inhibition, apoptosis induction |
| Compound B | MDA-MB-231 | 74 | G2/M phase arrest |
These findings suggest that similar imidazole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Antifungal Activity
Imidazole derivatives are also known for their antifungal properties. The structure-activity relationship (SAR) studies indicate that modifications to the imidazole ring can enhance antifungal efficacy against resistant strains. While specific data on this compound is limited, related compounds have shown promising results in inhibiting fungal growth .
Case Studies
- Antiproliferative Studies : A study evaluating a series of imidazole derivatives found that certain modifications led to enhanced activity against breast cancer cell lines. The compounds induced significant G2/M phase cell cycle arrest and were selective for cancer cells over non-tumorigenic cells, indicating their potential as targeted therapies .
- Enzyme Interaction Studies : Research on similar compounds demonstrated their ability to inhibit key metabolic enzymes, suggesting that this compound may also exhibit enzyme inhibitory activity, leading to altered metabolic processes in target cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-bromo-2-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a protocol using potassium carbonate in DMF to facilitate aryl halide displacement with heterocycles. Key steps include solvent selection (polar aprotic solvents like DMF), temperature control (room temperature to 80°C), and purification via crystallization (e.g., hexane/ethyl acetate mixtures). Monitoring reaction progress via TLC ensures completion .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Methodology : Characterization involves multi-spectral analysis:
- ¹H/¹³C NMR : Peaks for the trimethylsilyl group (δ ~0.1–0.3 ppm) and imidazole protons (δ 7.0–8.5 ppm) confirm regiochemistry .
- FTIR : Bands for C-Br (~590 cm⁻¹) and C-Cl (~745 cm⁻¹) validate halogen presence .
- Elemental Analysis : Matches calculated vs. experimental C/H/N percentages (±0.3% tolerance) to ensure purity .
Q. What solvents and conditions stabilize this compound during storage?
- Methodology : The trimethylsilyl ethoxymethyl (SEM) group enhances stability. Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM). Avoid protic solvents (e.g., MeOH, H₂O) to prevent SEM cleavage .
Advanced Research Questions
Q. How can regioselective functionalization of the imidazole core be achieved?
- Methodology : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) targets the bromine atom. demonstrates Pd(OAc)₂/XPhos systems for aryl boronic acid coupling at the 4-bromo position, yielding >70% regioselectivity. Optimize ligand ratios (1:1.2 Pd:ligand) and base (Cs₂CO₃) in toluene/water biphasic systems .
Q. What computational strategies predict binding affinities of derivatives for target receptors (e.g., 5-HT₆)?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations (AMBER) assess interactions. highlights SEM-protected derivatives docking into 5-HT₆ hydrophobic pockets. Analyze binding poses using RMSD (<2.0 Å) and MM-PBSA free energy calculations (ΔG ≤ –8 kcal/mol) .
Q. How are synthetic challenges like SEM group migration addressed?
- Methodology : SEM migration under acidic conditions is mitigated by:
- pH Control : Maintain reaction pH >7 using non-nucleophilic bases (e.g., DIPEA).
- Low-Temperature Protocols : Conduct alkylations at –40°C to suppress side reactions .
Q. What analytical approaches resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?
- Methodology : Use 2D NMR (NOESY, HSQC) to differentiate regioisomers. For example, NOE between imidazole H-1 and SEM methyl groups confirms substitution patterns. Cross-validate with X-ray crystallography (e.g., ’s C–H···N interactions) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
